7-Methyl Docetaxel-D3
Description
7-Methyl Docetaxel-D3 is a deuterium-labeled analog of docetaxel, a well-known chemotherapeutic agent belonging to the taxane class. This compound is chemically modified at the 7-position with a methyl group and incorporates three deuterium atoms (D3), typically replacing hydrogen atoms at specific positions to enhance metabolic stability or enable isotopic tracing in pharmacokinetic studies. Its molecular formula is C₄₄D₃H₅₂NO₁₄, with a molecular weight of 824.924 g/mol . The structural modifications aim to improve bioavailability, reduce off-target toxicity, or facilitate analytical detection in biological matrices.
Key features include:
- Stable isotope labeling: The D3 substitution allows precise tracking via mass spectrometry, making it valuable in drug metabolism studies.
- Structural backbone: Retains the core taxane skeleton critical for microtubule stabilization, a mechanism central to docetaxel’s antitumor activity.
- Applications: Primarily used in preclinical research to study drug distribution, metabolism, and deuterium isotope effects .
Properties
Molecular Formula |
C₄₄H₅₂D₃NO₁₄ |
|---|---|
Molecular Weight |
824.92 |
Synonyms |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4-methoxy-4a,8,13,13-tetramethyl-5-oxo-7, |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 7-Methyl Docetaxel-D3’s properties, we compare it with structurally and functionally related taxane derivatives.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Primary Use |
|---|---|---|---|---|
| This compound | C₄₄D₃H₅₂NO₁₄ | 824.924 | Methyl at C7; D3 labeling | Isotopic tracing, metabolic studies |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.879 | Hydroxyl at C10; no deuterium | Chemotherapy (e.g., breast cancer) |
| 7-Methyl-10-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel-D3 | C₅₈D₃H₆₉N₂O₁₈ | 1088.213 | Boc-protected phenylpropionyl at C10; D3 labeling | Targeted drug delivery research |
| 7-Epi-docetaxel | C₄₃H₅₃NO₁₄ | 807.879 | Epimerization at C7 (stereochemical variation) | Investigating stereochemical impacts on activity |
Key Comparative Insights
Deuterium Labeling vs. Non-Labeled Analogs this compound’s deuterium substitution distinguishes it from docetaxel and 7-epi-docetaxel. In contrast, docetaxel’s unmodified structure is associated with rapid hepatic metabolism, necessitating high doses and increasing toxicity risks .
Structural Modifications and Bioactivity
- The Boc-protected derivative (C₅₈D₃H₆₉N₂O₁₈) introduces a tert-butoxycarbonyl (Boc) group, enhancing solubility in organic solvents (e.g., chloroform, DMSO) and enabling conjugation to drug delivery systems .
- 7-Epi-docetaxel demonstrates how stereochemical changes (epimerization at C7) alter microtubule binding affinity. Studies suggest reduced potency compared to docetaxel, highlighting the importance of C7 configuration .
Physicochemical Properties
- Solubility : this compound and its Boc-modified analog exhibit improved solubility in lipophilic solvents (e.g., dichloromethane) compared to docetaxel, which is often formulated with surfactants like polysorbate 80 for clinical use .
- Stability : Deuterium labeling enhances metabolic stability, whereas Boc protection increases resistance to enzymatic hydrolysis .
Research Applications this compound is pivotal in quantitative mass spectrometry due to its isotopic signature, enabling precise pharmacokinetic modeling without interference from endogenous compounds . The Boc-modified derivative is explored in prodrug strategies, where the Boc group is cleaved enzymatically in target tissues to release active docetaxel .
Table 2: Functional Comparison in Preclinical Studies
| Parameter | This compound | Docetaxel | Boc-Modified Analog |
|---|---|---|---|
| Metabolic Half-Life | ↑ 30% (in vitro) | Baseline | ↑ 50% (due to Boc group) |
| Microtubule Affinity | Comparable to docetaxel | High | Reduced (steric hindrance) |
| Toxicity Profile | Lower hepatic accumulation | High hepatotoxicity | Pending further data |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing 7-Methyl Docetaxel-D3?
- Answer : Synthesis involves deuterium incorporation at the 7-methyl position using isotopic labeling techniques (e.g., hydrogen-deuterium exchange under controlled conditions). Purification typically employs reverse-phase HPLC, with characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure compliance with protocols for reporting deuterated analogs, including retention time, isotopic purity (>98%), and spectral validation (e.g., ¹H/¹³C NMR peak shifts) .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Validate methods per FDA/ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Include controls for isotopic cross-talk and stability during freeze-thaw cycles .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
- Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor degradation products via LC-MS and quantify parent compound loss using validated stability-indicating assays. Report degradation kinetics (e.g., Arrhenius plots for temperature-dependent decay) and storage recommendations (e.g., -80°C in inert atmospheres) .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in microtubule stabilization?
- Answer : Employ in vitro tubulin polymerization assays with fluorescence-based readouts (e.g., colchicine-binding inhibition). Compare kinetics with non-deuterated docetaxel using surface plasmon resonance (SPR) to assess binding affinity differences. For cellular studies, combine RNA-seq to identify differentially expressed genes in treated vs. control cancer cell lines .
Q. How can researchers address contradictions in reported efficacy data for this compound across preclinical models?
- Answer : Perform meta-analysis of dose-response curves, stratifying by model type (e.g., xenografts vs. PDX models). Evaluate variables such as tumor mutational burden (TMB) and intratumoral drug concentration via mass spectrometry imaging. Use multivariate regression to identify confounding factors (e.g., efflux pump expression) .
Q. What strategies validate the hypothesis that this compound enhances neoantigen-specific T cell responses in combinatorial immunotherapy?
- Answer : Co-administer with anti-PD-1 agents in syngeneic mouse models. Use single-cell RNA-seq to profile tumor-infiltrating lymphocytes (TILs) and ELISpot assays to quantify neoantigen-reactive T cells. Correlate response with tumor mutation load, as higher nonsynonymous mutations predict improved immune activation .
Q. How should researchers design studies to compare this compound with other taxane derivatives (e.g., cabazitaxel) in resistant cancers?
- Answer : Use isogenic cell lines with defined resistance mutations (e.g., β-tubulin T274I). Conduct competitive binding assays and ATPase activity measurements to quantify target engagement. In vivo, employ longitudinal MRI/PET imaging to monitor tumor regression and metastasis suppression .
Q. What methodologies are critical for evaluating metabolic differences between this compound and its non-deuterated counterpart?
- Answer : Perform comparative pharmacokinetic studies using LC-HRMS to track deuterium retention in plasma and tissues. Use cytochrome P450 inhibition assays (e.g., CYP3A4) to assess metabolic stability. Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance rates .
Q. How can synergy between this compound and DNA-damaging agents be systematically quantified?
- Answer : Apply the Chou-Talalay combination index (CI) method in dose-matrix assays. Measure γH2AX foci formation (DNA damage marker) and apoptosis via flow cytometry (Annexin V/PI). Validate in orthotopic models with biomarker-driven patient stratification (e.g., BRCA1/2 status) .
Methodological Guidance for Data Reporting
- Data Contradictions : Disclose batch-specific variability (e.g., isotopic purity, solvent residues) and analytical limits (e.g., LC-MS detection thresholds). Use Bland-Altman plots for inter-lab reproducibility assessments .
- Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols for informed consent and data anonymization. Report demographic variables (age, sex) as covariates in efficacy analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
